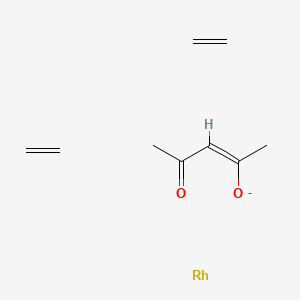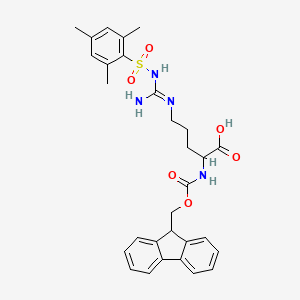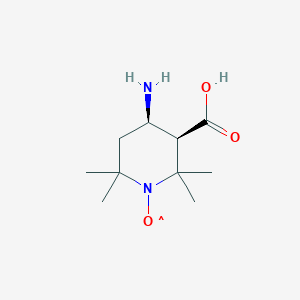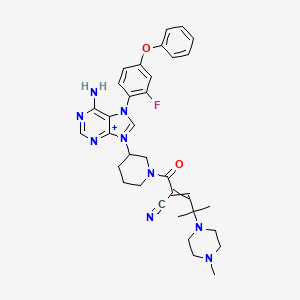![molecular formula C80H128O9 B13401848 4-(Ethoxymethoxy)-1-methylidene-2-(2-methylpropylidene)cyclohexane;4-ethoxy-1-methylidene-2-(2-methylpropylidene)cyclohexane;3-(2-hydroxyethylidene)-4-methylidenecyclohexan-1-ol;1-methylidene-4-(2-methylidenebutyl)-2-(2-methylpropylidene)cyclohexane;[4-methylidene-3-(2-methylpropylidene)cyclohexyl] propanoate;[4-methylidene-3-(2-methylpropylidene)cyclohexyl] prop-2-enoate](/img/structure/B13401848.png)
4-(Ethoxymethoxy)-1-methylidene-2-(2-methylpropylidene)cyclohexane;4-ethoxy-1-methylidene-2-(2-methylpropylidene)cyclohexane;3-(2-hydroxyethylidene)-4-methylidenecyclohexan-1-ol;1-methylidene-4-(2-methylidenebutyl)-2-(2-methylpropylidene)cyclohexane;[4-methylidene-3-(2-methylpropylidene)cyclohexyl] propanoate;[4-methylidene-3-(2-methylpropylidene)cyclohexyl] prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethoxymethoxy)-1-methylidene-2-(2-methylpropylidene)cyclohexane and its related compounds are a group of cycloalkanes with various substituents. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring. These compounds are known for their unique chemical properties due to the presence of multiple substituents and functional groups .
Preparation Methods
The preparation of these compounds typically involves synthetic routes that include the formation of cyclohexane rings followed by the introduction of various substituents. The reaction conditions often require specific catalysts and reagents to achieve the desired substitutions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
These compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific substituents and reaction conditions .
Scientific Research Applications
These compounds have a wide range of scientific research applications. In chemistry, they are used as intermediates in the synthesis of more complex molecules. In biology and medicine, they may be studied for their potential therapeutic effects or as models for understanding biological processes. In industry, they can be used in the production of various materials and chemicals .
Mechanism of Action
The mechanism of action of these compounds involves their interaction with specific molecular targets and pathways. The presence of multiple substituents can influence their reactivity and interaction with other molecules.
Comparison with Similar Compounds
Compared to other similar compounds, these cycloalkanes are unique due to their specific substituents and the resulting chemical properties. Similar compounds include other cycloalkanes with different substituents, such as cyclopentane and cycloheptane. The uniqueness of these compounds lies in their specific arrangement of substituents and the resulting chemical behavior .
Properties
Molecular Formula |
C80H128O9 |
|---|---|
Molecular Weight |
1233.9 g/mol |
IUPAC Name |
4-(ethoxymethoxy)-1-methylidene-2-(2-methylpropylidene)cyclohexane;4-ethoxy-1-methylidene-2-(2-methylpropylidene)cyclohexane;3-(2-hydroxyethylidene)-4-methylidenecyclohexan-1-ol;1-methylidene-4-(2-methylidenebutyl)-2-(2-methylpropylidene)cyclohexane;[4-methylidene-3-(2-methylpropylidene)cyclohexyl] propanoate;[4-methylidene-3-(2-methylpropylidene)cyclohexyl] prop-2-enoate |
InChI |
InChI=1S/C16H26.C14H24O2.C14H22O2.C14H20O2.C13H22O.C9H14O2/c1-6-13(4)10-15-8-7-14(5)16(11-15)9-12(2)3;1-5-15-10-16-14-7-6-12(4)13(9-14)8-11(2)3;2*1-5-14(15)16-13-7-6-11(4)12(9-13)8-10(2)3;1-5-14-13-7-6-11(4)12(9-13)8-10(2)3;1-7-2-3-9(11)6-8(7)4-5-10/h9,12,15H,4-8,10-11H2,1-3H3;8,11,14H,4-7,9-10H2,1-3H3;8,10,13H,4-7,9H2,1-3H3;5,8,10,13H,1,4,6-7,9H2,2-3H3;8,10,13H,4-7,9H2,1-3H3;4,9-11H,1-3,5-6H2 |
InChI Key |
QKGWKVLGQGJPAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)CC1CCC(=C)C(=CC(C)C)C1.CCC(=O)OC1CCC(=C)C(=CC(C)C)C1.CCOCOC1CCC(=C)C(=CC(C)C)C1.CCOC1CCC(=C)C(=CC(C)C)C1.CC(C)C=C1CC(CCC1=C)OC(=O)C=C.C=C1CCC(CC1=CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13401776.png)
![5-[(2,2-Dimethylhydrazinyl)methylideneamino]-2-oxopentanoic acid](/img/structure/B13401778.png)
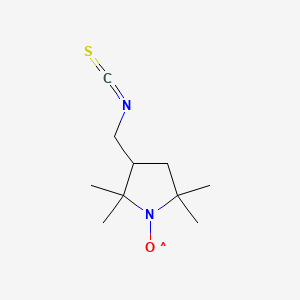
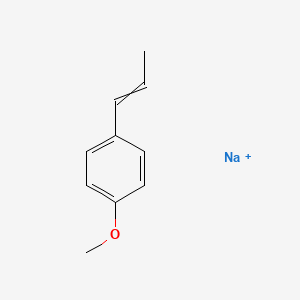
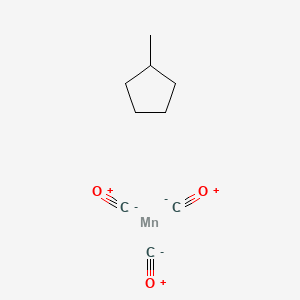
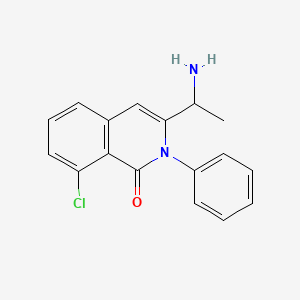
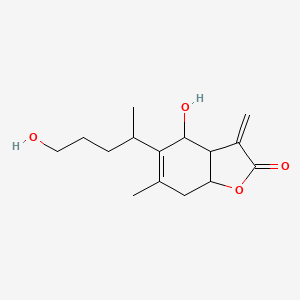

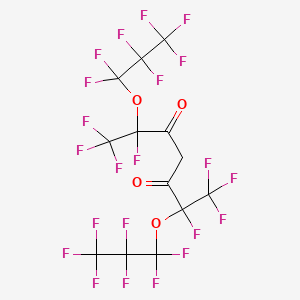
![4-Pentyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B13401840.png)
